molecular formula C25H30N4O7 B1384631 N-Boc-Fmoc L-Canavanine CAS No. 190723-97-8

N-Boc-Fmoc L-Canavanine

Cat. No.: B1384631
CAS No.: 190723-97-8
M. Wt: 498.5 g/mol
InChI Key: LVXQFUWRYAPEFA-FQEVSTJZSA-N
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Description

N-Boc-Fmoc L-Canavanine is a useful research compound. Its molecular formula is C25H30N4O7 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQFUWRYAPEFA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Role of N Boc Fmoc L Canavanine As a Versatile Amino Acid Derivative in Research

N-Boc-Fmoc L-Canavanine serves as a crucial building block in the chemical synthesis of peptides, particularly through a method known as solid-phase peptide synthesis (SPPS). chemimpex.com The power of this compound lies in its two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. chemimpex.com These groups are "orthogonal," meaning they can be removed under different chemical conditions, providing precise control during the step-by-step assembly of a peptide chain.

The Fmoc group protects the alpha-amino group of the canavanine, while the Boc group shields the reactive side chain. chemimpex.comsigmaaldrich.com This dual-protection scheme is essential for incorporating canavanine into a specific position within a peptide sequence. chemimpex.com Researchers can selectively remove the Fmoc group to elongate the peptide chain and then, at a later stage, remove the Boc group to expose the canavanine side chain for further modifications or to study its influence on the peptide's structure and function. This versatility makes this compound a highly sought-after reagent for creating complex peptides with tailored properties. chemimpex.com

The applications of this derivative are extensive and impactful. In drug development, it is used to create novel therapeutic agents. chemimpex.com By incorporating canavanine into peptides, scientists can design drugs that mimic natural amino acids to target specific biological pathways. chemimpex.com Furthermore, its structural similarity to natural amino acids makes it a valuable tool in cancer research, where it can be used to investigate mechanisms of drug resistance and develop new treatment strategies. chemimpex.comiris-biotech.de In the field of protein engineering, this compound allows for the introduction of a non-standard amino acid into proteins, which can alter their properties and functions, leading to advancements in biotechnology and synthetic biology. chemimpex.com

Research Applications of N Boc Fmoc L Canavanine in Biomolecular Engineering and Drug Discovery Research

Construction of Peptide Libraries and Analogues Incorporating L-Canavanine for Functional Screening

The synthesis of combinatorial peptide libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of millions of unique peptide sequences for desired biological activity. americanpeptidesociety.org N-Boc-Fmoc L-Canavanine serves as a specialized building block in the construction of these libraries, enabling the creation of vast collections of canavanine-containing peptides. The "split-mix" synthesis method is a common strategy where resin beads are divided into separate reaction vessels, a single amino acid is coupled to each pool, and then the beads are recombined. nih.gov By including this compound as one of the amino acid building blocks in this process, a diverse library of peptides with canavanine at various positions can be generated.

Once synthesized, these libraries are subjected to high-throughput functional screening to identify "hit" peptides with specific properties, such as enzyme inhibition, receptor binding, or antimicrobial activity. creative-peptides.comcipps.org.au Functional screening, as opposed to simple binding assays, provides more direct information about a peptide's biological effect. cipps.org.au The incorporation of canavanine can lead to peptides with novel functionalities due to its altered steric and electronic properties compared to arginine. wikipedia.org

Table 1: Comparison of L-Arginine and L-Canavanine Properties

PropertyL-ArginineL-CanavanineImplication for Peptide Libraries
Structure Guanidinium group attached via a methylene (B1212753) bridgeGuanidinooxy group (oxygen replaces a CH₂)Alters side-chain flexibility and hydrogen bonding potential.
pKa of Side Chain ~12.5-13.8~7.0-7.4Canavanine is less basic at physiological pH, affecting electrostatic interactions. nih.gov
Incorporation Natural proteinogenic amino acidCan be mistakenly incorporated in place of arginineCreates structurally distinct peptide analogues for screening. nih.gov

The resulting data from these screens can identify lead compounds for therapeutic development or molecular probes for basic research.

Engineering of Novel Peptides and Protein Analogs Utilizing this compound

The substitution of arginine with canavanine can produce structurally aberrant proteins, often with altered or diminished function. nih.gov While this can be a mechanism of toxicity in nature, researchers have harnessed this property to engineer novel peptides and protein analogs with desired characteristics. iris-biotech.de Using this compound in SPPS allows for the deliberate and precise placement of canavanine within a peptide sequence. chemimpex.com

This site-specific incorporation enables the systematic study of structure-function relationships. For example, replacing a key arginine residue in an enzyme's active site with canavanine can probe the importance of that residue's basicity and hydrogen-bonding capacity for catalysis. The lower pKa of canavanine's side chain compared to arginine's means it is less protonated at physiological pH, which can drastically alter electrostatic interactions critical for substrate binding or protein stability. nih.gov

Research Focus in Canavanine-based Peptide Engineering:

Altered Receptor Binding: Modifying receptor-ligand interactions by changing the charge and hydrogen bonding pattern at the binding interface.

Enhanced Stability: Introducing canavanine can sometimes increase resistance to certain proteases compared to arginine-containing counterparts.

Novel Catalytic Activity: Creating peptide-based enzymes (peptidases) with modified catalytic mechanisms.

A study on the combined effects of canavanine and arginine deprivation in glioblastoma cells directly observed the incorporation of canavanine into nascent proteins, with approximately 12.6% of all arginine sites being occupied by canavanine under specific conditions. mdpi.com This demonstrates the feasibility of creating canavanine-substituted protein analogs in a cellular context, which can be guided by initial studies using synthetically engineered peptides.

Bioconjugation Strategies Utilizing this compound for Targeted Research Probes and Diagnostic Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined functionalities. This compound is a valuable reagent in this field, facilitating the creation of sophisticated research probes and diagnostic tools. chemimpex.comchemimpex.com Peptides synthesized with canavanine can be conjugated to other molecules, such as fluorescent dyes, radioisotopes, or targeting moieties.

The synthesis process leverages the orthogonal protecting groups of this compound. The Fmoc group is removed to allow for peptide chain elongation during SPPS, while the Boc group on the canavanine side chain remains intact. After the peptide is fully synthesized and purified, the Boc group can be removed, and the now-reactive side chain can be used as a handle for conjugation. This allows for the creation of well-defined bioconjugates where the location of the attached molecule is precisely controlled.

Table 2: Applications in Bioconjugation

Application AreaDescriptionExample of Conjugated Molecule
Targeted Drug Delivery Canavanine-containing peptides designed to bind to specific cell receptors are linked to a therapeutic agent, directing the drug to the target tissue.Chemotherapeutic drugs, toxins
Diagnostic Imaging Peptides are conjugated to imaging agents (e.g., radioisotopes for PET scans) to visualize specific biological processes or tissues.Radioisotopes (e.g., ¹⁸F), contrast agents
Fluorescent Probes Peptides are labeled with fluorescent dyes to study protein-protein interactions, cellular localization, or enzyme activity through techniques like FRET.Fluorescein, Rhodamine

These strategies are crucial for developing next-generation diagnostics and therapeutics with improved specificity and efficacy.

Development of Novel Peptide Scaffolds for Investigating Specific Biological Pathways

Peptide scaffolds are frameworks that can be modified to interact with specific biological targets, making them excellent tools for probing complex biological pathways. By incorporating this compound into these scaffolds, researchers can design molecules that act as inhibitors or modulators of key proteins within a pathway.

For instance, canavanine-containing peptides have been investigated as enzyme inhibitors. A study on the discovery and synthesis of namalide, a marine natural product, revealed a new peptide scaffold that inhibits carboxypeptidase A. nih.gov Analogs were generated using Fmoc-based SPPS, demonstrating that the specific configuration of amino acids was crucial for inhibitory activity. This highlights how non-proteinogenic amino acids like canavanine can be used to create highly specific inhibitors.

By designing peptide scaffolds that mimic the natural substrate or binding partner of a target protein, the introduction of canavanine can create a potent antagonist. This is due to canavanine's ability to engage in unique interactions within a binding pocket while potentially being resistant to cleavage if it is part of a substrate mimic. These scaffolds can be used to block specific steps in signaling cascades or metabolic pathways, allowing researchers to dissect the function of individual components. For example, a canavanine-based peptide could be designed to block a specific kinase-substrate interaction, thereby clarifying the role of that phosphorylation event in a cell signaling pathway.

Research into Protein Interaction Modulators Incorporating L-Canavanine Derivatives

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is associated with numerous diseases. nih.gov Developing molecules that can modulate these interactions is a significant goal in drug discovery. Peptides are excellent candidates for PPI modulators because they can mimic the secondary structures often found at PPI interfaces. frontiersin.org

L-canavanine derivatives, synthesized using this compound, are being explored as novel PPI modulators. The structural similarity to arginine allows these peptides to bind to arginine-recognition sites, but the subtle differences conferred by the oxygen atom can disrupt or stabilize the interaction in a controlled manner.

A molecular docking study identified L-canavanine as a promising inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. researchgate.net The study showed that canavanine engaged in strong hydrogen bonding with key residues in the enzyme's active site, suggesting its potential as a scaffold for antiviral drug design. By incorporating canavanine into a peptide sequence that targets this enzyme, it may be possible to create a potent and specific inhibitor that disrupts the viral life cycle. These canavanine-containing peptides can function as either orthosteric inhibitors, directly blocking the active site, or as allosteric modulators that bind to a secondary site to alter the protein's conformation and function. nih.gov

Biochemical and Cellular Mechanistic Investigations of the L Canavanine Moiety in Research Models

L-Canavanine as an Arginine Antimetabolite: Molecular Mechanisms of Action

L-canavanine exerts its biological effects predominantly by acting as an antimetabolite of L-arginine. This mimicry allows it to interfere with metabolic processes that are dependent on arginine, leading to a range of cellular dysfunctions.

Competitive Incorporation into Proteins Leading to Structural Aberrations and Functional Loss

One of the primary mechanisms of L-canavanine's toxicity is its incorporation into nascent polypeptide chains in place of L-arginine during protein synthesis. uchicago.edu This process is initiated by the arginyl-tRNA synthetase, which recognizes L-canavanine and attaches it to the arginine-specific transfer RNA (tRNAArg). uchicago.edu The resulting canavanyl-tRNA is then utilized by the ribosome, leading to the formation of canavanyl-proteins.

The substitution of arginine with canavanine can have profound consequences for protein structure and function. The subtle differences in the stereochemistry and basicity between the guanidino group of arginine and the guanidinooxy group of canavanine can disrupt the intricate network of hydrogen bonds and electrostatic interactions that dictate the proper folding of proteins. This can lead to the formation of structurally aberrant proteins with altered tertiary and quaternary structures, ultimately resulting in a loss of biological function. wikipedia.org The accumulation of these misfolded proteins can trigger cellular stress responses and contribute to cytotoxicity.

Disruption of Metabolic Pathways by L-Canavanine in Biological Systems

Beyond its incorporation into proteins, L-canavanine can directly interfere with various metabolic pathways that utilize L-arginine as a substrate. This interference can occur through competitive inhibition of enzymes that normally bind arginine.

One key pathway affected is the urea (B33335) cycle , a critical metabolic pathway for the detoxification of ammonia. L-canavanine can inhibit arginase, the final enzyme of the urea cycle which hydrolyzes arginine to ornithine and urea. This inhibition can lead to a decrease in urea production and a potential buildup of ammonia, which is toxic to cells.

Furthermore, L-canavanine can disrupt the biosynthesis of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. Nitric oxide synthases (NOS) utilize L-arginine as a substrate to produce NO. L-canavanine can act as a competitive inhibitor of NOS, leading to reduced NO production and subsequent dysregulation of NO-mediated signaling pathways. frontiersin.org

Enzymatic Metabolism and Biotransformation of L-Canavanine in Biological Systems

While L-canavanine is toxic to many organisms, some have evolved enzymatic machinery to metabolize and detoxify this non-proteinogenic amino acid. The study of these enzymes and their products provides insight into the biochemical basis of canavanine tolerance.

Characterization of Canavanine Hydrolase (CH) and its O-N Bond Cleavage Mechanism

Some organisms, particularly certain insects and bacteria, possess enzymes capable of degrading L-canavanine. One such enzyme is canavanine-γ-lyase , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov This enzyme catalyzes the cleavage of the O-N bond in L-canavanine, a key step in its detoxification. nih.gov

The catalytic mechanism of canavanine-γ-lyase involves the formation of a Schiff base between the PLP cofactor and the α-amino group of L-canavanine. This is followed by a γ-elimination reaction, which results in the cleavage of the O-N bond and the release of hydroxyguanidine and a vinylglycine intermediate. nih.gov The intermediate is then hydrolyzed to yield L-homoserine. nih.gov This enzymatic activity effectively neutralizes the toxic potential of canavanine by converting it into less harmful metabolites.

Identification of L-Canavanine Catabolites and their Subsequent Biochemical Fates

The enzymatic degradation of L-canavanine yields several key catabolites. The primary products of canavanine-γ-lyase activity are L-homoserine and hydroxyguanidine . nih.gov

In organisms that can utilize canavanine as a nutrient source, L-homoserine can be further metabolized. For example, it can be converted to aspartate-semialdehyde and subsequently to aspartate, which can then enter central metabolic pathways such as the TCA cycle. nih.gov Hydroxyguanidine, the other major catabolite, can be further broken down in some organisms.

Another important catabolite of L-canavanine is L-canaline , which is produced by the action of arginase on canavanine. wikipedia.org L-canaline is itself a potent insecticide and can be further detoxified in some organisms through reductive deamination to form homoserine and ammonia. wikipedia.org In leguminous plants, a "canaline-urea cycle" has been proposed, which involves the conversion of canavanine to canaline (B555070) and urea. nih.govnih.gov The subsequent fate of these metabolites can include their use as nitrogen sources for the growing plant. oup.com

The ability to catabolize L-canavanine into usable primary metabolites is a key adaptation for organisms that consume canavanine-rich plants.

L-Canavanine's Impact on Cellular Responses and Signaling in in vitro Models

In vitro studies using various cell lines have provided valuable insights into the cellular responses and signaling pathways modulated by L-canavanine. These studies have largely focused on its cytotoxic and antiproliferative effects.

L-canavanine has been shown to inhibit DNA synthesis and mitosis in cultured cells, leading to a cytostatic effect that can often be reversed upon removal of the compound. nih.govresearchgate.net The cytotoxic effects of L-canavanine are often more pronounced in the absence of L-arginine, highlighting the competitive nature of its action. peerj.com

A significant cellular response to L-canavanine is the induction of apoptosis , or programmed cell death. In human Jurkat T cells, L-canavanine has been shown to induce apoptosis through a caspase-3-dependent pathway. nih.gov This activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Interestingly, this apoptotic pathway appears to be independent of cytochrome c release from the mitochondria but can be regulated by anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

Furthermore, L-canavanine has been observed to modulate various signaling pathways involved in cell survival, proliferation, and stress responses. In glioblastoma cells, canavanine treatment has been shown to inhibit the activity of pro-survival kinases such as FAK (Focal Adhesion Kinase) and Akt. nih.govmdpi.com It can also augment the activation of stress-activated protein kinases (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK), which are involved in cellular stress responses and apoptosis. nih.gov The combination of L-canavanine with other chemotherapeutic agents has been shown to synergistically enhance their cytotoxicity in some cancer cell lines. peerj.comnih.gov

The following interactive table summarizes the key research findings on the impact of L-canavanine on cellular responses and signaling in in vitro models.

Cell LineObserved EffectSignaling Pathway Implication
Balb/c-3T3Inhibition of DNA synthesisInterference with cell cycle progression
Peripheral blood lymphocytesInhibition of mitosisDisruption of cell division
Jurkat T cellsInduction of apoptosisCaspase-3 activation, Bcl-2/Bcl-xL regulation
Glioblastoma (U251MG, U87MG)Decreased cell viability, apoptosisInhibition of FAK and Akt; Activation of SAPK/JNK and p38
HeLa, Caco-2, MIA PaCa-2, etc.Potentiation of chemotherapySynergistic effects with DNA-targeting drugs

Modulation of Gene Expression and Protein Synthesis by L-Canavanine Analogs

L-Canavanine acts as a potent antimetabolite of L-arginine, leading to significant disruptions in gene expression and protein synthesis. nih.gov Arginyl-tRNA synthetases in many organisms cannot effectively distinguish between arginine and canavanine, leading to the incorporation of canavanine into nascent polypeptide chains. nih.govuchicago.edu This process results in the formation of structurally aberrant "canavanyl-proteins". nih.gov

The presence of these anomalous proteins can disrupt critical cellular functions, including the metabolism of RNA and DNA, and protein synthesis itself. nih.govuchicago.edu In canavanine-sensitive species, such as the soybean (Glycine max), this amino acid analog has been shown to strongly inhibit DNA, RNA, and protein synthesis. researchgate.net Research in bacterial systems, specifically Sinorhibozium meliloti, has also demonstrated that L-canavanine can inhibit quorum sensing-regulated gene expression. nih.govresearchgate.net In the tobacco hornworm (Manduca sexta), while initial exposure to canavanine appeared to stimulate protein synthesis, this was followed by the preferential degradation of the abnormal canavanine-containing proteins. nih.gov This highlights a complex cellular response to the integration of this arginine analog.

Induction of Cellular Stress Responses and Heat Shock Protein Expression Profiles

The incorporation of L-canavanine into proteins induces significant proteotoxic stress due to the accumulation of misfolded and non-functional proteins. nih.gov This cellular stress triggers the activation of specific response pathways, most notably the synthesis of heat shock proteins (HSPs). nih.govnih.gov Studies in various cell lines, including Chinese hamster fibroblasts and a human melanoma cell line (M14), have shown that exposure to canavanine leads to the enhanced synthesis of major HSPs, such as HSP70, HSP87, and HSP110. nih.govnih.gov

Cellular Stress Response Marker Effect of L-Canavanine Treatment Observed in Model System Reference
Heat Shock Proteins (HSPs)Increased synthesisHuman melanoma cells, Hamster fibroblasts nih.gov, nih.gov
ThermotoleranceNot induced; increased heat sensitivityHuman melanoma cells, Hamster fibroblasts nih.gov, nih.gov
Endoplasmic Reticulum (ER) StressEnhanced (increased GRP78)Human glioblastoma cells mdpi.com
Unfolded Protein ResponseInduced in mitochondriaHuman glioblastoma cells mdpi.com

Synergistic Effects of L-Canavanine with DNA-Targeting Agents in in vitro Cell Culture Models

Research has demonstrated that L-canavanine can potentiate the cytotoxic effects of conventional DNA-targeting chemotherapeutic agents in various cancer cell lines. nih.govpeerj.com This synergistic interaction is particularly pronounced when cells are cultured in an arginine-deprived medium, which enhances the uptake and incorporation of L-canavanine. peerj.comsemanticscholar.org

A study investigating combinations of L-canavanine with doxorubicin (B1662922) (DOX) and cisplatin (B142131) (CIS) found a synergistic potentiation of cytotoxicity in several human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colorectal cancer). peerj.com Doxorubicin functions by intercalating into DNA and disrupting topoisomerase-II-mediated repair, while cisplatin forms DNA adducts that trigger apoptosis. nih.gov The presence of L-canavanine appears to enhance the efficacy of these DNA-damaging mechanisms. Similar synergistic effects have been observed between L-canavanine and 5-fluorouracil (B62378) (5-FU) in human pancreatic carcinoma cells. peerj.com In human breast cancer cells (MCF-7), L-canavanine was found to enhance the toxicity of cisplatin and vinblastine. nih.gov These findings suggest that L-canavanine's ability to disrupt protein structure and function may compromise cellular repair and stress response pathways, rendering cancer cells more vulnerable to DNA-damaging agents.

DNA-Targeting Agent Cancer Cell Line Model Observed Effect with L-Canavanine Reference
Doxorubicin (DOX)HeLa, Caco-2, MIA PaCa-2, Hep G2Synergistic Cytotoxicity peerj.com
Cisplatin (CIS)HeLa, Caco-2, MIA PaCa-2, Hep G2, MCF-7Synergistic Cytotoxicity peerj.com, nih.gov
5-Fluorouracil (5-FU)MIA PaCa-2 (Pancreatic)Synergistic Effect peerj.com
Vinblastine (VIN)MCF-7 (Breast)Enhanced Toxicity nih.gov

Investigations into the Broader Biological Activities of L-Canavanine and its Derivatives

The unique biochemical properties of L-canavanine underpin a range of biological activities that have been explored in diverse research models, from microbes to complex multicellular organisms.

Research on Anti-Proliferative Mechanisms in Cancer Research Models

The anti-proliferative effects of L-canavanine have been documented in a variety of cancer research models, including cell lines for pancreatic, lung, colon, and leukemic cancers. peerj.com The central anti-proliferative mechanism is the incorporation of canavanine into proteins in place of arginine, leading to the synthesis of non-functional proteins and subsequent disruption of cellular processes. peerj.comsdu.dk

This proteotoxic stress can trigger several downstream effects that inhibit cell proliferation. Studies have shown that L-canavanine can cause an inhibition of DNA synthesis and mitosis. nih.gov In human lung adenocarcinoma A549 cells, canavanine treatment induced a G1 phase cell cycle arrest. nih.gov This arrest was associated with the induction of p53 and the cyclin-dependent kinase inhibitor p21/WAF1. nih.gov Furthermore, L-canavanine can induce programmed cell death, or apoptosis. In human Jurkat T leukemia cells, canavanine was shown to induce apoptosis through a pathway involving the activation of caspase-3. nih.gov The anti-proliferative effects are often enhanced under conditions of arginine deprivation, a strategy being explored for cancers that have defects in arginine synthesis. sdu.dk

Investigations into Anti-Microbial Potency of L-Canavanine Derivatives

As a natural defense molecule in plants, L-canavanine possesses inherent anti-microbial properties. frontiersin.org Its role as an allelochemical includes providing a chemical barrier against pathogenic microbes. docksci.comnih.gov Research has confirmed its activity against various bacteria. One study, for instance, identified L-canavanine as having antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 256 µg/mL against different bacterial isolates. researchgate.net The mechanism of its anti-microbial action is believed to be the same as its anti-proliferative effects in other systems: the disruption of protein synthesis and function through its incorporation as an arginine analog. frontiersin.org This leads to broad metabolic disruption, inhibiting the growth and survival of susceptible microorganisms.

Studies on Anti-Malarial Properties of L-Canavanine Related Compounds

Investigations into the therapeutic potential of L-canavanine and its derivatives have extended to the field of parasitology, with a particular focus on their activity against the malaria parasite, Plasmodium falciparum. While direct studies on the anti-malarial properties of N-Boc-Fmoc L-canavanine are not available in the current body of scientific literature, significant research has been conducted on closely related analogues, most notably L-canaline.

L-canaline, the aminooxy analogue of ornithine, is an antimetabolite derived from L-canavanine. nih.gov Its structural similarity to ornithine allows it to interfere with metabolic pathways essential for parasite survival. nih.gov Research has demonstrated that L-canaline exhibits potent in vitro activity against P. falciparum. nih.gov

A key study evaluated a series of aminooxy compounds for their ability to inhibit the growth of chloroquine (B1663885) and pyrimethamine-sensitive P. falciparum (clone 3D7) in an in vitro culture. nih.gov The findings from this research highlighted L-canaline as a promising anti-malarial agent. nih.gov

The anti-malarial activity of these compounds is often quantified by their 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The study revealed that several aminooxy compounds have IC50 values in the micromolar to nanomolar range, indicating significant potency against the malaria parasite. nih.gov

Below is an interactive data table summarizing the in vitro anti-malarial activity of L-canaline and other selected aminooxy compounds against P. falciparum.

CompoundIC50 (nM) against P. falciparum 3D7
Canaline297 ± 23.6
CGP51905A242 ± 18.8
Aminooxyphenylpropionate>50,000

Data sourced from a study on the anti-malarial activities of aminooxy compounds. nih.gov

The significant difference in anti-malarial activity between L-canaline and other analogues like aminooxyphenylpropionate, which showed over 150-fold less activity, suggests that specific structural features are crucial for their antiplasmodial effects. nih.gov Factors such as the position of the aminooxy substitution and the ability of the parasite to transport the compound are thought to play a role in their efficacy. nih.gov

The proposed mechanism of action for L-canaline's anti-malarial activity involves the inhibition of pyridoxal-5-phosphate-dependent enzymes, which are vital for various metabolic processes within the parasite. nih.gov Furthermore, studies have shown that the anti-malarial effect of L-canaline can be synergistic when used in combination with other drugs, such as the ornithine decarboxylase inhibitor difluoromethylornithine (DFMO). nih.gov This synergy suggests that targeting polyamine synthesis, a crucial pathway for rapidly proliferating organisms like malaria parasites, may be a key aspect of L-canaline's anti-malarial action. nih.gov

While L-canavanine itself is a potent antimetabolite, its direct use as an anti-malarial agent is less explored compared to its analogue, L-canaline. nih.govokayama-u.ac.jp The body of research underscores the potential of L-canavanine-related compounds as a promising avenue for the development of novel anti-malarial therapeutics. nih.gov Further investigations into the synthesis and evaluation of other L-canavanine derivatives could lead to the discovery of new and effective agents in the fight against malaria.

Emerging Research Frontiers and Future Directions for this compound

This compound is a derivative of the non-proteinogenic amino acid L-canavanine, which is a structural analog of L-arginine. wikipedia.org The presence of both Boc (tert-Butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups allows for its versatile use in solid-phase peptide synthesis (SPPS), enabling the selective incorporation of L-canavanine into peptide chains. chemimpex.com This unique building block is opening new avenues in peptide science, drug discovery, and chemical biology.

Emerging Research Frontiers and Future Directions for N Boc Fmoc L Canavanine

Advanced Strategies for Incorporating Unnatural Amino Acids in Peptide Science and Design

The incorporation of unnatural amino acids (UAAs) like L-canavanine into peptides is a powerful strategy to create novel biomolecules with enhanced properties. youtube.com N-Boc-Fmoc L-Canavanine serves as a key building block in this endeavor, particularly in the context of solid-phase peptide synthesis (SPPS). chemimpex.com The orthogonal protecting groups, Fmoc and Boc, facilitate controlled, stepwise assembly of peptide sequences. The Fmoc group is typically used for N-terminal protection and is removed under basic conditions, while the Boc group protects the side chain and is cleaved under acidic conditions. This differential stability is fundamental to modern peptide chemistry.

Advanced strategies are continuously being developed to improve the efficiency and scope of UAA incorporation. These include the optimization of coupling reagents and conditions to accommodate the steric hindrance and altered reactivity of UAAs. nih.gov For instance, the use of potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often necessary to achieve high coupling efficiencies with bulky UAA derivatives. google.com Furthermore, research is exploring novel linker strategies and solid supports to enhance the stability and cleavage of peptides containing UAAs. irb.hr The development of "green" chemical approaches in peptide synthesis, focusing on less hazardous solvents and reagents, is also an emerging frontier. iris-biotech.de

The incorporation of L-canavanine, facilitated by this compound, allows for the creation of peptidomimetics with potentially improved stability against enzymatic degradation, enhanced receptor affinity and selectivity, and novel biological activities. sigmaaldrich.com

Rational Design of L-Canavanine-Containing Peptides for Investigating Novel Biological Functions

The structural similarity of L-canavanine to L-arginine allows it to act as an arginine mimic, but its distinct chemical properties—specifically the replacement of a methylene (B1212753) bridge with an oxygen atom—can lead to altered biological outcomes. wikipedia.org This makes L-canavanine an intriguing candidate for the rational design of peptides aimed at probing and modulating biological processes.

One area of active investigation is the design of enzyme inhibitors. By substituting arginine residues with canavanine in peptide substrates, researchers can create competitive inhibitors. For example, a study on the protein arginine deiminase type 4 (PAD4), an enzyme implicated in rheumatoid arthritis, showed that replacing an arginine residue with canavanine in a peptide substrate converted it into an inhibitor of the enzyme. researchgate.net Similarly, canavanine has been shown to be a slow substrate and inhibitor of microbial arginine deiminases, enzymes that are potential targets for antimicrobial therapies. acs.org

Another application is in the development of proteasome inhibitors. The proteasome is a key target in cancer therapy, and recent work has focused on designing inhibitors for its less-targeted active sites, such as β2. In a rational design approach, a canavanine-containing peptide-boronic acid showed potent and specific inhibition of the β2 subunit of the proteasome and exhibited cytotoxicity against multiple myeloma cells. pnas.org

The design of such peptides often involves computational methods, such as molecular docking, to predict the binding affinity of the canavanine-containing peptide to its target protein. researchgate.net These in silico approaches, combined with experimental validation, accelerate the discovery of peptides with desired biological functions.

Development of L-Canavanine Probes for Chemical Biology and Proteomics Research

Chemical probes are essential tools for identifying and characterizing protein targets of small molecules and for studying their function in complex biological systems. rsc.org L-canavanine can be incorporated into peptide-based probes to investigate arginine-binding proteins and enzymes. The development of such probes often involves attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein.

This compound is a valuable starting material for the synthesis of these probes. The protecting group strategy allows for the selective modification of the peptide backbone or the canavanine side chain. For instance, a clickable handle (e.g., an alkyne or azide) can be introduced into the peptide sequence, allowing for the subsequent attachment of a reporter tag via bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

Proteomics studies can utilize canavanine-containing peptides to understand protein metabolism and function. Since canavanine can be mistakenly incorporated into proteins in place of arginine, this can lead to the production of aberrant proteins. wikipedia.orgacs.org Isotope-labeled canavanine, in conjunction with mass spectrometry-based proteomics, can be used to track the incorporation of canavanine into newly synthesized proteins and to identify these "canavanyl proteins." mdpi.com This approach can provide insights into the cellular stress response and the mechanisms of canavanine toxicity. Recent studies have highlighted the necessity of heavy-isotope labeling to distinguish canavanine-containing peptides from their arginine-containing counterparts in mass spectrometry analysis. mdpi.com

Exploration of this compound in Multivalent Ligand Design

Multivalent ligands are molecules that display multiple copies of a binding motif, often leading to significantly increased affinity and specificity for their biological targets compared to their monovalent counterparts. This phenomenon, known as the avidity effect, is a powerful strategy in drug design and diagnostics.

This compound can be used to synthesize peptide-based scaffolds for the presentation of multiple canavanine residues or other bioactive moieties. These peptides can be designed to be linear, cyclic, or dendritic to control the spatial arrangement of the binding elements. Cyclic peptides, for instance, offer conformational constraints that can pre-organize the binding motifs for optimal interaction with the target. nih.gov

The incorporation of canavanine into multivalent constructs could be particularly interesting for targeting proteins that have multiple arginine recognition sites or for clustering receptors on the cell surface. For example, a multivalent canavanine-based ligand could be designed to target specific cell types that overexpress certain arginine-binding proteins. The synthesis of such complex structures relies on the robust and versatile nature of SPPS, for which this compound is a well-suited building block. chemimpex.com The development of multivalent canavanine ligands is a promising but still largely unexplored area of research with potential applications in targeted drug delivery and the modulation of cell signaling pathways.

Q & A

Q. What in vivo models are optimal for evaluating this compound’s therapeutic window?

  • Model Selection : Use immunocompromised mice (e.g., NOD/SCID) for human xenografts. For toxicity, employ primate models to assess autoimmune responses, aligning with historical lupus induction studies .

Methodological Resources

  • Synthesis : Refer to SPPS protocols for Fmoc/Boc-protected amino acids .
  • Cell Studies : Use arginine-free media (AFM) for metabolic stress assays .
  • Data Interpretation : Apply FINER criteria to evaluate research questions and address confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.